molecular formula C15H26N2O B5807095 N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine

N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine

Cat. No. B5807095
M. Wt: 250.38 g/mol
InChI Key: KYMDCRWLYSJKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine (MMEDA) is a compound that has gained attention in the scientific community due to its potential use in pharmaceutical research. MMEDA belongs to the class of organic compounds known as ethylenediamines and has a molecular formula of C16H26N2O. In

Mechanism of Action

The mechanism of action of N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine is not fully understood, but it is believed to involve the formation of metal complexes. This compound can coordinate with metal ions to form stable complexes, which can then interact with biological molecules and pathways. The metal complexes of this compound have been shown to have antioxidant and anti-inflammatory properties, which may be due to their ability to scavenge reactive oxygen species and inhibit pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound and its metal complexes have various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in treating conditions such as cancer, Alzheimer's disease, and cardiovascular disease. This compound has also been shown to have antimicrobial activity against various bacteria and fungi. The metal complexes of this compound have been studied for their potential use in imaging and drug delivery applications.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine in lab experiments is its ability to form stable metal complexes, which can be used in various applications. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, particularly when used in high concentrations or with certain metal ions. Careful handling and disposal procedures should be followed when working with this compound.

Future Directions

There are several future directions for research on N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine. One area of interest is the development of new metal complexes of this compound for use in catalysis, drug delivery, and imaging applications. Another area of interest is the study of the potential therapeutic effects of this compound and its metal complexes, particularly in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further research is needed to determine the safety and toxicity of this compound and its metal complexes.

Synthesis Methods

N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine can be synthesized by reacting 2-methoxybenzyl chloride with diethylamine and N-methyl-1,2-ethanediamine in the presence of a base. The reaction produces this compound as a colorless oil, which can be purified by distillation or column chromatography.

Scientific Research Applications

N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been studied for its potential use in pharmaceutical research, particularly as a ligand for metal ions. This compound can form complexes with various metal ions, such as copper, nickel, and cobalt, which can be used in catalysis, drug delivery, and imaging applications. This compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

N',N'-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-5-17(6-2)12-11-16(3)13-14-9-7-8-10-15(14)18-4/h7-10H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMDCRWLYSJKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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